

Application Notes and Protocols: Carsalam in Pharmaceutical Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carsalam**
Cat. No.: **B1662507**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, chemically known as 2H-1,3-benzoxazine-2,4-dione, is a versatile intermediate in pharmaceutical synthesis, recognized for its potential analgesic and anti-inflammatory properties. Its mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). A significant challenge in the formulation of **Carsalam** is its poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy. These application notes provide an overview of formulation strategies to enhance the solubility and dissolution of **Carsalam**, along with detailed protocols for the preparation and characterization of advanced drug delivery systems.

Disclaimer: The quantitative data presented in the tables are illustrative examples based on formulations of drugs with similar physicochemical properties to **Carsalam**, as specific experimental data for **Carsalam** formulations are not publicly available. These examples are intended to guide researchers in their formulation development and characterization efforts.

Physicochemical Properties of Carsalam

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development.

Property	Value	Reference
Chemical Name	2H-1,3-benzoxazine-2,4-dione	N/A
Synonyms	Carbonylsalicylamide	N/A
Molecular Formula	C ₈ H ₅ NO ₃	N/A
Molecular Weight	163.13 g/mol	N/A
Melting Point	228-232 °C	N/A
Appearance	Off-white to light brown crystalline powder	N/A
Solubility	Poorly soluble in water	N/A

Application 1: Solubility Enhancement using Solid Dispersions

Solid dispersion is a common technique to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at the molecular level.

Exemplar Quantitative Data: Dissolution Profile of Carsalam Solid Dispersions

This table illustrates the potential improvement in the dissolution of **Carsalam** when formulated as a solid dispersion with a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30).

Formulation	Time (min)	% Cumulative Drug Release (Mean \pm SD, n=3)
Pure Carsalam	5	2.5 \pm 0.8
15	8.2 \pm 1.5	
30	15.6 \pm 2.1	
60	25.3 \pm 3.4	
Carsalam:PVP K30 (1:5) Solid Dispersion	5	45.8 \pm 4.2
15	78.2 \pm 5.1	
30	92.5 \pm 3.8	
60	98.9 \pm 2.5	

Experimental Protocol: Preparation of Carsalam Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing solid dispersions.

Materials:

- Carsalam
- Polyvinylpyrrolidone (PVP K30)
- Methanol (analytical grade)
- Rotary evaporator
- Water bath
- Dessicator

Procedure:

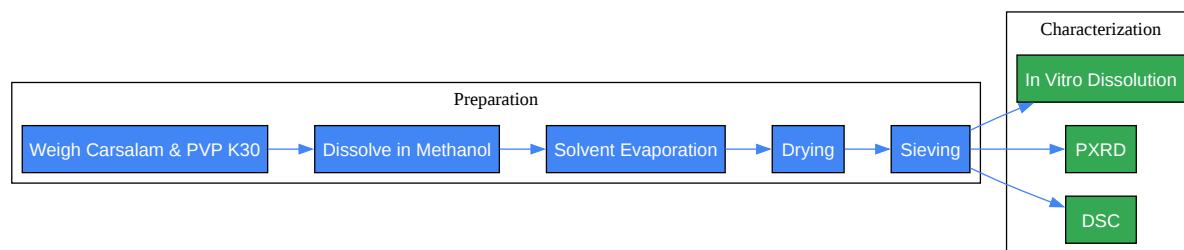
- Accurately weigh **Carsalam** and PVP K30 in a 1:5 ratio.
- Dissolve both components in a minimal amount of methanol in a round-bottom flask with gentle stirring until a clear solution is obtained.
- Attach the flask to a rotary evaporator.
- Evaporate the solvent under reduced pressure at 40°C.
- Continue evaporation until a dry, thin film is formed on the inner surface of the flask.
- Scrape the solid dispersion from the flask.
- Dry the resulting solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
- Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (#60) to obtain a uniform powder.
- Store the prepared solid dispersion in an airtight container until further analysis.

Experimental Protocol: Characterization of Carsalam Solid Dispersions

1. Differential Scanning Calorimetry (DSC):

- Purpose: To determine the physical state of **Carsalam** (crystalline or amorphous) within the polymer matrix.
- Procedure:
 - Accurately weigh 3-5 mg of the sample (pure **Carsalam**, PVP K30, or solid dispersion) into an aluminum pan.
 - Seal the pan and place it in the DSC instrument.
 - Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.

- Record the thermogram and analyze for the presence or absence of the characteristic melting peak of **Carsalam**. The absence of the melting peak in the solid dispersion indicates that the drug is in an amorphous state.


2. Powder X-Ray Diffraction (PXRD):

- Purpose: To confirm the crystalline or amorphous nature of **Carsalam** in the solid dispersion.
- Procedure:
 - Place the powder sample on a sample holder.
 - Scan the sample over a 2θ range of 5° to 60° using a PXRD instrument with Cu K α radiation.
 - Analyze the diffractogram. Sharp peaks indicate a crystalline structure, while a halo pattern suggests an amorphous form.

3. In Vitro Dissolution Study:

- Purpose: To evaluate the dissolution rate of **Carsalam** from the solid dispersion compared to the pure drug.
- Apparatus: USP Dissolution Apparatus II (Paddle type)
- Dissolution Medium: 900 mL of phosphate buffer (pH 6.8)
- Temperature: $37 \pm 0.5^\circ\text{C}$
- Paddle Speed: 75 RPM
- Procedure:
 - Place a quantity of the solid dispersion or pure **Carsalam** equivalent to a specific dose of **Carsalam** into each dissolution vessel.
 - Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60 minutes).

- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter the samples through a 0.45 μm syringe filter.
- Analyze the filtrate for **Carsalam** concentration using a validated UV-Vis spectrophotometer or HPLC method.
- Calculate the cumulative percentage of drug released at each time point.

[Click to download full resolution via product page](#)

Workflow for Solid Dispersion Preparation and Characterization.

Application 2: Nanoencapsulation for Enhanced Bioavailability

Nanoencapsulation involves entrapping the drug within a carrier material at the nanoscale, which can improve solubility, protect the drug from degradation, and potentially offer controlled release.

Exemplar Quantitative Data: Characterization of Carsalam-Loaded PLGA Nanoparticles

This table provides representative data for **Carsalam**-loaded nanoparticles prepared using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer.

Formulation Code	Polymer:Drug Ratio	Particle Size (nm) (Mean \pm SD)	Polydispersity Index (PDI)	Encapsulation Efficiency (%) (Mean \pm SD)
CNP-1	5:1	180.5 \pm 10.2	0.15 \pm 0.02	75.6 \pm 4.8
CNP-2	10:1	210.8 \pm 12.5	0.12 \pm 0.03	85.2 \pm 3.5
CNP-3	15:1	245.3 \pm 15.1	0.18 \pm 0.04	88.9 \pm 4.1

Experimental Protocol: Preparation of Carsalam-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

- **Carsalam**
- Poly(lactic-co-glycolic acid) (PLGA)
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA)
- Deionized water
- Magnetic stirrer
- Probe sonicator
- Centrifuge

Procedure:

- Dissolve a specific amount of **Carsalam** and PLGA in DCM to form the organic phase.
- Prepare an aqueous solution of PVA (e.g., 2% w/v) to act as the surfactant.

- Add the organic phase to the aqueous phase dropwise while stirring at high speed to form a primary emulsion.
- Homogenize the primary emulsion using a probe sonicator to reduce the droplet size.
- Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
- Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
- Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and un-encapsulated drug.
- Lyophilize the final nanoparticle suspension to obtain a dry powder.
- Store the lyophilized nanoparticles at 4°C.

Experimental Protocol: Characterization of Carsalam-Loaded Nanoparticles

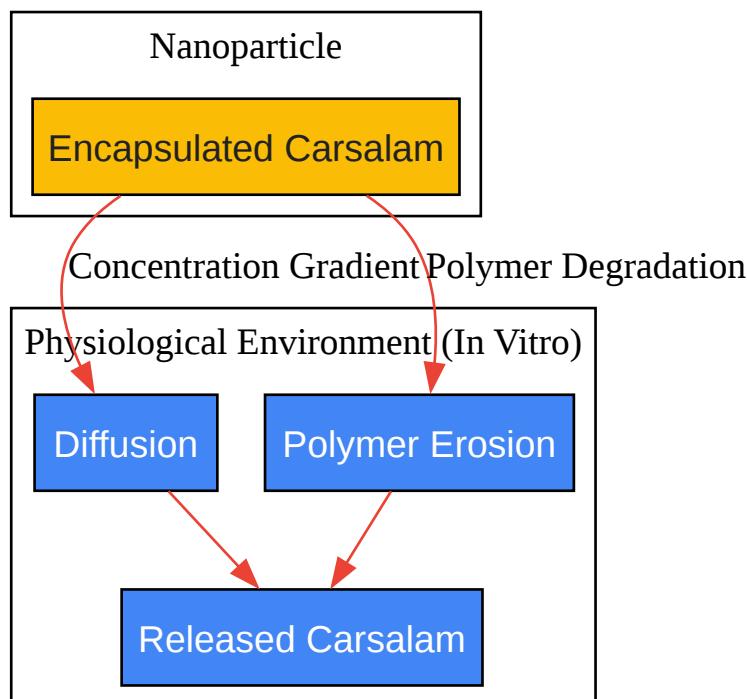
1. Particle Size and Polydispersity Index (PDI) Analysis:

- Purpose: To determine the size distribution of the nanoparticles.
- Instrument: Dynamic Light Scattering (DLS)
- Procedure:
 - Disperse a small amount of the nanoparticle powder in deionized water.
 - Analyze the suspension using the DLS instrument to obtain the average particle size and PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle dispersion.

2. Encapsulation Efficiency (EE) Determination:

- Purpose: To quantify the amount of **Carsalam** successfully entrapped within the nanoparticles.

- Procedure:


- Accurately weigh a specific amount of lyophilized nanoparticles.
- Dissolve the nanoparticles in a suitable solvent (e.g., DCM) to break them and release the encapsulated drug.
- Evaporate the solvent and reconstitute the residue in a known volume of a suitable mobile phase for HPLC analysis.
- Quantify the amount of **Carsalam** using a validated HPLC method.
- Calculate the EE using the following formula: $EE (\%) = (\text{Mass of drug in nanoparticles} / \text{Initial mass of drug used}) \times 100$

3. In Vitro Drug Release Study:

- Purpose: To evaluate the release profile of **Carsalam** from the nanoparticles over time.

- Procedure:

- Disperse a known amount of **Carsalam**-loaded nanoparticles in a release medium (e.g., phosphate buffer pH 7.4) in a dialysis bag.
- Place the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.
- At predetermined time intervals, withdraw samples from the external release medium and replace with fresh medium.
- Analyze the samples for **Carsalam** content using a validated analytical method.
- Plot the cumulative percentage of drug released versus time.

[Click to download full resolution via product page](#)

Mechanisms of Drug Release from Nanoparticles.

Stability Studies

Stability testing is crucial to ensure that the formulated product maintains its quality, efficacy, and safety throughout its shelf life.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient in the presence of its degradation products.

1. Forced Degradation Studies:

- Purpose: To generate potential degradation products of **Carsalam** and to ensure the analytical method can separate them from the parent drug.
- Conditions:

- Acid Hydrolysis: Reflux **Carsalam** solution in 0.1 N HCl.
- Base Hydrolysis: Reflux **Carsalam** solution in 0.1 N NaOH.
- Oxidative Degradation: Treat **Carsalam** solution with 3% H₂O₂.
- Thermal Degradation: Expose solid **Carsalam** to dry heat (e.g., 80°C).
- Photodegradation: Expose **Carsalam** solution to UV light.
- Procedure: After exposure to the stress conditions for a specified period, neutralize the samples if necessary, and dilute to a suitable concentration for HPLC analysis.

2. HPLC Method Validation:

- Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Exemplar Quantitative Data: Stability of Carsalam-Loaded Nanoparticles

This table shows representative stability data for lyophilized **Carsalam**-loaded nanoparticles stored under accelerated conditions (40°C / 75% RH).

Time (Months)	Particle Size (nm) (Mean ± SD)	PDI (Mean ± SD)	Encapsulation Efficiency (%) (Mean ± SD)
0	210.8 ± 12.5	0.12 ± 0.03	85.2 ± 3.5
1	215.4 ± 13.1	0.14 ± 0.03	84.5 ± 3.8
3	220.1 ± 14.2	0.16 ± 0.04	82.9 ± 4.0
6	228.6 ± 16.0	0.19 ± 0.05	80.1 ± 4.2

Conclusion

The formulation of **Carsalam** presents challenges due to its poor aqueous solubility. However, techniques such as solid dispersion and nanoencapsulation offer promising strategies to enhance its dissolution and potential bioavailability. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers and scientists in the development and characterization of effective **Carsalam** formulations. Rigorous characterization and stability testing are essential to ensure the quality and performance of the final drug product.

- To cite this document: BenchChem. [Application Notes and Protocols: Carsalam in Pharmaceutical Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662507#carsalam-applications-in-pharmaceutical-formulation\]](https://www.benchchem.com/product/b1662507#carsalam-applications-in-pharmaceutical-formulation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com